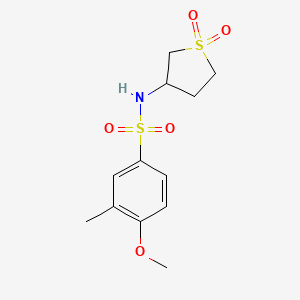

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

Historical Development of Sulfonamide Research

The sulfonamide class emerged from Gerhard Domagk’s groundbreaking work in 1932, which identified Prontosil as the first broadly effective antibacterial agent. Prontosil’s active metabolite, sulfanilamide, inhibited bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. This discovery marked the dawn of the antibiotic era, reducing mortality from streptococcal infections and puerperal sepsis by over 50%. By the 1940s, structural modifications of the sulfonamide core led to derivatives with enhanced potency and spectrum, including sulfathiazole and sulfadiazine.

Modern sulfonamide research has shifted toward overcoming resistance mechanisms, such as mutations in folP or the acquisition of sul genes encoding resistant DHPS isoforms. These efforts have spurred interest in non-classical sulfonamides, including N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide, which incorporates a thiolane sulfone group to potentially evade common resistance pathways.

Position of N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-4-Methoxy-3-Methylbenzene-1-Sulfonamide in Current Scientific Literature

This compound belongs to a niche category of sulfonamides featuring cyclic sulfone moieties. Its molecular formula (C₁₂H₁₅NO₅S₂) and weight (365.45 g/mol) distinguish it from conventional derivatives like sulfamethoxazole (C₁₀H₁₁N₃O₃S, 253.28 g/mol). Key structural features include:

Recent studies highlight its synthesis via multi-step routes involving sulfonation of 4-methoxy-3-methylbenzenesulfonamide followed by coupling with functionalized thiolanes. Computational models suggest its sulfone group reduces susceptibility to hydrolysis compared to traditional sulfonamides, potentially improving metabolic stability.

Research Objectives and Scholarly Significance

Primary research objectives for this compound include:

- Mechanistic Elucidation : Determining its binding affinity for DHPS and resistance-associated Sul enzymes using crystallography.

- Structure-Activity Relationships (SAR) : Evaluating how the thiolane sulfone moiety affects antibacterial efficacy against multidrug-resistant strains.

- Synthetic Optimization : Developing scalable synthesis protocols with >90% purity for preclinical testing.

The compound’s scholarly significance lies in its potential to bypass sul-gene-mediated resistance, a growing challenge in treating Campylobacter and Streptococcus infections. Preliminary biochemical assays indicate 2–3-fold higher inhibition of Sul1 compared to sulfamethoxazole, though clinical validation remains pending.

Table 1: Comparative Analysis of Sulfonamide Derivatives

| Compound | Molecular Weight (g/mol) | Key Structural Feature | Reported Activity |

|---|---|---|---|

| Sulfanilamide | 172.20 | Simple benzene sulfonamide | Broad-spectrum antibacterial |

| Sulfamethoxazole | 253.28 | 5-Methylisoxazole substituent | Synergistic with trimethoprim |

| N-(1,1-Dioxo-thiolan-3-yl) derivative | 365.45 | Thiolane sulfone | Enhanced metabolic stability |

Data sources:

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-9-7-11(3-4-12(9)18-2)20(16,17)13-10-5-6-19(14,15)8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYTZVUDZTQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of the thiolane derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Methoxylation and Methylation: The aromatic ring is functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions, using reagents like methanol and methyl iodide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide and sulfone formation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonamide group.

Substitution: Sodium methoxide or other strong bases for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its bioactivity, and the compound’s structure may allow it to interact with various biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The thiolane ring and aromatic substitutions may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Thiazolidinone-Based Sulfonamides (NAT-1 and NAT-2)

NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) are thiazolidinone derivatives with sulfonamide-like linkages .

- Structural Differences: Unlike the target compound’s 1,1-dioxothiolan ring, NAT-1/NAT-2 feature a 4-oxo-thiazolidinone core. The presence of nicotinamide in NAT-1/NAT-2 introduces a pyridine ring, absent in the target compound.

- Functional Implications: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities. The tert-butyl and hydroxy groups in NAT-2 may enhance antioxidant capacity, whereas the target compound’s methoxy and methyl groups could modulate lipophilicity .

Thiazolidinone-Dioxin Hybrid (Compound 9m)

The compound (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) incorporates a thiazolidinone scaffold fused with dioxin moieties .

- Structural Differences : Compound 9m’s extended dioxin substituents and thioxo group contrast with the target compound’s simpler 1,1-dioxothiolan and methyl/methoxy benzene system.

- Potential Applications: Dioxin-thiazolidinone hybrids are explored for antimicrobial or anticancer roles, suggesting that the target compound’s thiolan ring might confer distinct solubility or target-binding properties .

Pyrazolo-Pyrimidine Sulfonamides (Example 56)

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56) features a pyrazolo-pyrimidine core linked to a sulfonamide group .

- Structural Differences : The chromene and pyrimidine rings in Example 56 contrast sharply with the target compound’s aliphatic thiolan ring.

- Functional Implications : Pyrazolo-pyrimidines are often kinase inhibitors, implying that the target compound’s simpler structure may prioritize different biological targets, such as enzymes or receptors sensitive to sulfonamide motifs .

Indazole Sulfonamides ()

N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methylbenzenesulfonamide is an indazole derivative with demonstrated antiproliferative activity .

- Structural Differences : The indazole core and allyl/chloro/ethoxy substituents distinguish this compound from the target’s thiolan and methoxy-methyl benzene system.

Pesticide Sulfonamides ()

Compounds like 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolylfluanid) are used as fungicides .

- Structural Differences: Halogenated (Cl, F) and dimethylamino groups in tolylfluanid contrast with the target compound’s non-halogenated, oxygenated substituents.

- Functional Implications : The absence of halogens in the target compound may reduce toxicity, making it more suitable for therapeutic rather than agricultural use .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H21NO5S2

- Molecular Weight : 347.44 g/mol

- Solubility : Soluble in organic solvents

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways and cellular responses.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

| Pathogen Type | Specific Pathogens | Activity Observed |

|---|---|---|

| Bacteria | Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Effective | |

| Fungi | Candida albicans | Moderate activity |

These findings suggest potential applications in developing new antimicrobial agents.

2. Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : Inhibiting cell proliferation by interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

3. Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

Research involving human cancer cell lines showed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (up to 70%) compared to untreated controls . This highlights its potential as a therapeutic agent in oncology.

Q & A

Q. How to prioritize derivatives for in vivo testing?

- Decision Matrix :

| Parameter | Weight | Threshold |

|---|---|---|

| PPARγ IC | 40% | <10 µM |

| Solubility | 30% | >0.3 mg/mL |

| Metabolic stability | 30% | t >60 min |

- Example : A derivative scoring ≥80% proceeds to rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.